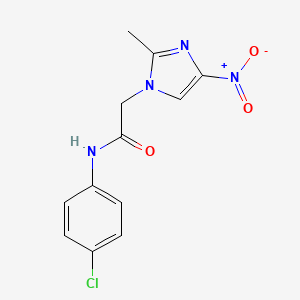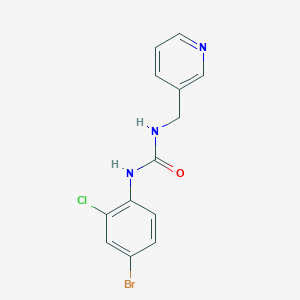![molecular formula C17H16N2O2 B5858629 3-[2-(2-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5858629.png)
3-[2-(2-methylphenoxy)ethyl]-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(2-methylphenoxy)ethyl]-4(3H)-quinazolinone, also known as PD153035, is a synthetic organic compound with a molecular formula of C18H15N3O2. It is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a transmembrane receptor that plays a crucial role in cell signaling and proliferation. PD153035 has been extensively studied for its potential use in cancer therapy due to its ability to inhibit the growth and proliferation of cancer cells.
Mecanismo De Acción
3-[2-(2-methylphenoxy)ethyl]-4(3H)-quinazolinone inhibits the activity of the EGFR tyrosine kinase by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which ultimately leads to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
3-[2-(2-methylphenoxy)ethyl]-4(3H)-quinazolinone has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes. It also inhibits the activation of the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and survival. 3-[2-(2-methylphenoxy)ethyl]-4(3H)-quinazolinone has been shown to have minimal effects on normal cells, indicating its potential as a selective cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[2-(2-methylphenoxy)ethyl]-4(3H)-quinazolinone in lab experiments is its high potency and selectivity for the EGFR tyrosine kinase. This allows for the specific inhibition of cancer cell growth without affecting normal cells. However, one limitation of using 3-[2-(2-methylphenoxy)ethyl]-4(3H)-quinazolinone is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
1. Development of more potent and selective EGFR inhibitors
2. Investigation of the potential use of 3-[2-(2-methylphenoxy)ethyl]-4(3H)-quinazolinone in combination with other cancer therapies
3. Exploration of the role of EGFR signaling in the development of drug resistance in cancer cells
4. Investigation of the potential use of 3-[2-(2-methylphenoxy)ethyl]-4(3H)-quinazolinone in the treatment of other diseases, such as autoimmune disorders and inflammatory diseases
5. Development of more efficient synthesis methods for 3-[2-(2-methylphenoxy)ethyl]-4(3H)-quinazolinone and other EGFR inhibitors.
Métodos De Síntesis
3-[2-(2-methylphenoxy)ethyl]-4(3H)-quinazolinone can be synthesized through a multistep process involving the reaction of 2-methylphenol with ethylene oxide to form 2-(2-methylphenoxy)ethanol. This intermediate is then reacted with 2-chloro-4,5-diaminopyrimidine to form the quinazolinone ring system. The final step involves the selective alkylation of the nitrogen atom in the quinazolinone ring with ethyl iodide to form 3-[2-(2-methylphenoxy)ethyl]-4(3H)-quinazolinone.
Aplicaciones Científicas De Investigación
3-[2-(2-methylphenoxy)ethyl]-4(3H)-quinazolinone has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. 3-[2-(2-methylphenoxy)ethyl]-4(3H)-quinazolinone has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
Propiedades
IUPAC Name |
3-[2-(2-methylphenoxy)ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-13-6-2-5-9-16(13)21-11-10-19-12-18-15-8-4-3-7-14(15)17(19)20/h2-9,12H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXFNVIQASKQSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2-Methylphenoxy)ethyl]quinazolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]-2-methoxyphenyl acetate](/img/structure/B5858561.png)


![6-chloro-2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5858588.png)
![1-methyl-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5858592.png)

![2-methyl-N-{[(3-nitrobenzyl)amino]carbonyl}propanamide](/img/structure/B5858614.png)
![6-chloro-2-methyl-N'-(4-methylbenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5858622.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5858634.png)
![methyl 2-[(4-isopropoxybenzoyl)amino]benzoate](/img/structure/B5858641.png)


